molecular formula C20H11ClFNOS B2760519 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-82-8

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

Cat. No.: B2760519
CAS No.: 338966-82-8
M. Wt: 367.82
InChI Key: UKDVGEMIRQOPTC-SDNWHVSQSA-N
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Description

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is a useful research compound. Its molecular formula is C20H11ClFNOS and its molecular weight is 367.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives have been synthesized and studied for their potential in organic chemistry and materials science. For instance, some derivatives have been synthesized for their antioxidant activities, demonstrating the versatility of such compounds in producing biologically active substances (El Nezhawy et al., 2009).
  • Crystal structure analysis has played a crucial role in understanding the properties and reactivity of these compounds. A study provided detailed structural information of a closely related compound, emphasizing the significance of the nitrile function in C-C bond formation reactions (Naveen et al., 2006).

Biological and Pharmacological Evaluation

  • Research has also focused on evaluating the anticancer properties of acrylonitrile derivatives. A study highlighted the synthesis and biological activity evaluation of 2,3-diphenyl acrylonitriles bearing halogens, showing significant antiproliferative activity against several human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).
  • Another area of interest is the development of donor materials for bulk heterojunction organic solar cells, where compounds with acrylonitrile units have been utilized. A study synthesized a donor-π-acceptor type small organic molecule using acrylonitrile as an acceptor unit, showcasing its application in fabricating efficient solar cells (Alam et al., 2021).

Chemical Reactivity and Applications

  • The reactivity of acrylonitrile derivatives has been a subject of investigation, particularly in the context of synthesizing bioactive heterocycles. The ability of these compounds to undergo various organic transformations highlights their utility in organic synthesis and drug development (Banu et al., 2014).
  • Studies have also explored the fungicidal activity of thiazolylacrylonitriles, demonstrating the potential of these compounds in agricultural applications. Preliminary assays indicated significant activity against various pathogens, showcasing their utility beyond pharmaceutical applications (De-long, 2010).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNOS/c21-15-7-5-13(6-8-15)11-14(12-23)18-9-10-19(25-18)20(24)16-3-1-2-4-17(16)22/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDVGEMIRQOPTC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.